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molecular formula C12H13BrO3 B8349370 Methyl 3-(2-bromopropanoyl)-4-methylbenzoate

Methyl 3-(2-bromopropanoyl)-4-methylbenzoate

Cat. No. B8349370
M. Wt: 285.13 g/mol
InChI Key: SGERKSHESWHUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 1.6, except 4-methylbenzoic acid was used in place of 2,4-dimethylbenzoic acid.
Name
compound 1.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:17])[C:3]([C:5]1[C:6]([CH3:16])=[CH:7][C:8](C)=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:4].CC1C=CC(C(O)=O)=CC=1>>[Br:1][CH:2]([CH3:17])[C:3]([C:5]1[CH:14]=[C:9]([CH:8]=[CH:7][C:6]=1[CH3:16])[C:10]([O:12][CH3:13])=[O:11])=[O:4]

Inputs

Step One
Name
compound 1.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)C=1C(=CC(=C(C(=O)OC)C1)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C=1C=C(C(=O)OC)C=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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